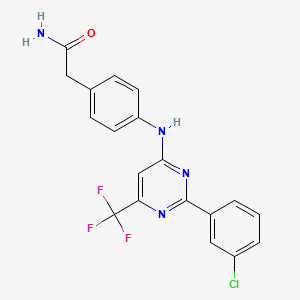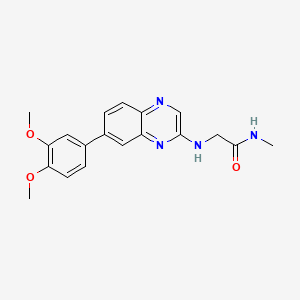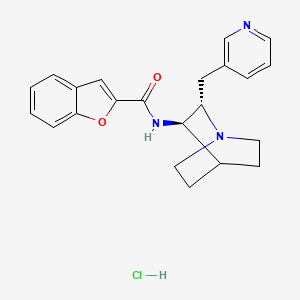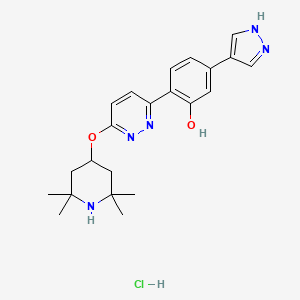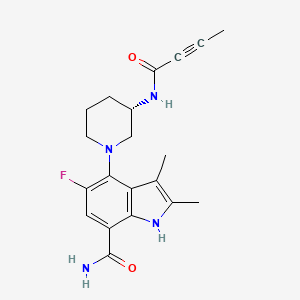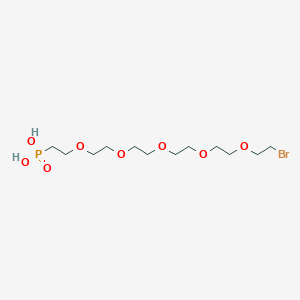
溴代-PEG5-膦酸
描述
Bromo-PEG5-phosphonic acid: is a chemical compound with the molecular formula C12H26BrO8P and a molecular weight of 409.21 g/mol . It is a hydrophilic polyethylene glycol (PEG) linker containing a bromine group and a phosphonic acid group. The bromine group serves as a good leaving group, making this compound useful in various chemical reactions .
科学研究应用
Chemistry: Bromo-PEG5-phosphonic acid is used as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins .
Biology: In biological research, Bromo-PEG5-phosphonic acid is used to modify biomolecules, enhancing their solubility and stability in aqueous solutions .
Medicine: In medicinal chemistry, this compound is used to develop drug delivery systems that improve the bioavailability and efficacy of therapeutic agents .
Industry: Industrially, Bromo-PEG5-phosphonic acid is used in the production of various polymers and materials with enhanced properties such as increased hydrophilicity and biocompatibility .
作用机制
Target of Action
Bromo-PEG5-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Bromo-PEG5-phosphonic acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Bromo-PEG5-phosphonic acid serves as this linker, connecting the two ligands. Once the PROTAC is formed, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by Bromo-PEG5-phosphonic acid is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By using Bromo-PEG5-phosphonic acid as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the action of Bromo-PEG5-phosphonic acid is the selective degradation of target proteins. By serving as a linker in PROTACs, it allows for the specific targeting of proteins for degradation by the ubiquitin-proteasome system . This can have various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action of Bromo-PEG5-phosphonic acid is influenced by the intracellular environment, as it relies on the ubiquitin-proteasome system for its mode of action . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Bromo-PEG5-phosphonic acid plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules to form PROTAC molecules. The nature of these interactions is largely dependent on the specific target protein and E3 ubiquitin ligase used in the PROTAC design .
Cellular Effects
The effects of Bromo-PEG5-phosphonic acid on cells are primarily through its role in the formation of PROTACs. These molecules can influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bromo-PEG5-phosphonic acid exerts its effects at the molecular level through its role in PROTACs. These molecules work by binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
Bromo-PEG5-phosphonic acid is involved in the metabolic pathways related to the ubiquitin-proteasome system through its role in PROTACs . It interacts with enzymes involved in protein ubiquitination and degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG5-phosphonic acid typically involves the reaction of a PEG chain with a bromine-containing reagent and a phosphonic acid group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of Bromo-PEG5-phosphonic acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine group in Bromo-PEG5-phosphonic acid can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The phosphonic acid group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine-PEG-phosphonic acid derivative .
相似化合物的比较
- Bromo-PEG3-phosphonic acid
- Bromo-PEG4-phosphonic acid
- Bromo-PEG6-phosphonic acid
Uniqueness: Bromo-PEG5-phosphonic acid is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and linker flexibility. This makes it particularly effective in applications requiring precise molecular spacing and solubility .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIUTFVREYVRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCP(=O)(O)O)OCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


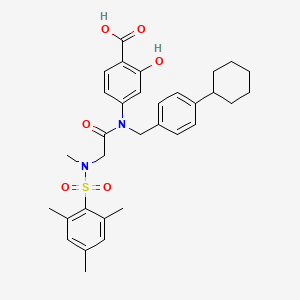

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)
